N-Formylvarenicline: A Comprehensive Technical Overview
N-Formylvarenicline: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylvarenicline is recognized primarily as a metabolite and a degradation product of varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[1][2] Its presence in varenicline drug products is a critical quality attribute that requires careful monitoring and control. This technical guide provides a detailed overview of the chemical structure, formation, and analytical methodologies related to N-formylvarenicline, addressing the needs of researchers and professionals in drug development.
Chemical Structure and Properties
N-formylvarenicline is a derivative of varenicline where a formyl group is attached to the secondary amine of the bridged bicyclic amine moiety.
Chemical Identifiers:
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IUPAC Name: 5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde[3]
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Molecular Formula: C₁₄H₁₃N₃O[3]
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CAS Number: 796865-82-2
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SMILES: O=CN1CC2CC(C1)c1cc3nccnc3cc12[3]
A 2D chemical structure of N-formylvarenicline is presented below:
Physicochemical Data
Quantitative data for N-formylvarenicline is summarized in the table below. It is important to note that extensive biological activity data, such as receptor binding affinities and pharmacokinetic profiles, are not widely available in published literature, as the focus has primarily been on its role as an impurity.
| Property | Value | Reference |
| Molecular Weight | 239.27 g/mol | [3] |
| Appearance | White to off-white or pale red to pink solid | |
| Solubility | Slightly soluble in chloroform, dichloromethane, and methanol |
Formation of N-Formylvarenicline
N-formylvarenicline is not synthesized as a primary pharmaceutical ingredient but is formed from varenicline.
Degradation Pathway
The primary route of N-formylvarenicline formation is the reaction of the secondary amine in the varenicline molecule with formic acid.[1][2] Formic acid can be present as a trace impurity in excipients or can be generated from the degradation of certain pharmaceutical excipients, such as polyethylene glycol (PEG), through oxidative processes.[1] This reaction represents a significant stability challenge in the formulation of varenicline-containing drug products.
The formation of N-formylvarenicline from varenicline can be represented by the following logical workflow:
Caption: Formation of N-formylvarenicline from varenicline.
Experimental Protocols
General Procedure for N-Formylation of Varenicline
This protocol is a generalized procedure based on the known reactivity of varenicline.
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Dissolution: Dissolve varenicline free base or a salt thereof in a suitable organic solvent (e.g., dichloromethane or acetonitrile).
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Addition of Formic Acid: Add a molar excess of formic acid to the varenicline solution. The reaction can be performed at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the formation of the N-formylvarenicline peak and the consumption of the varenicline peak.
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Work-up and Purification: Upon completion, the reaction mixture can be neutralized with a mild base. The product can then be extracted with an organic solvent and purified using chromatographic techniques (e.g., column chromatography on silica gel) to isolate N-formylvarenicline.
Analytical Method for Quantification of N-Formylvarenicline in Varenicline Drug Products
The following is a representative HPLC method for the determination of N-formylvarenicline as an impurity in varenicline tablets.
Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The specific gradient will depend on the method. |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Ambient or controlled (e.g., 30 °C). |
| Detection | UV detection at a wavelength where both varenicline and N-formylvarenicline have adequate absorbance (e.g., 235 nm). |
| Injection Volume | 10-20 µL. |
Standard and Sample Preparation:
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Standard Solution: Prepare a standard solution of N-formylvarenicline of a known concentration in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile).
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Sample Solution: Accurately weigh and dissolve the varenicline drug product in the diluent to achieve a target concentration of varenicline.
Quantification:
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The concentration of N-formylvarenicline in the sample is determined by comparing its peak area to the peak area of the N-formylvarenicline standard. The amount is typically reported as a percentage relative to the varenicline content.
The workflow for the analytical quantification can be visualized as follows:
Caption: Workflow for HPLC quantification of N-formylvarenicline.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity of N-formylvarenicline. As a minor metabolite and degradation product, it has not been a primary focus of pharmacological studies.[4] Therefore, its binding affinity for nicotinic acetylcholine receptors, its efficacy as an agonist or antagonist, and its potential involvement in specific signaling pathways have not been characterized. The pharmacological effects of varenicline are well-documented to be mediated through its partial agonism at α4β2 nicotinic acetylcholine receptors, but it is unknown if N-formylvarenicline retains any of this activity.
Conclusion
N-formylvarenicline is a critical process-related impurity and degradation product of varenicline. While its chemical structure and formation are well understood, comprehensive data on its biological activity and specific, detailed synthesis protocols are limited. The analytical methods for its detection and quantification are robust and essential for ensuring the quality and stability of varenicline pharmaceutical products. Further research into the pharmacological profile of N-formylvarenicline would provide a more complete understanding of its potential physiological effects.
References
- 1. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Formyl Varenicline | C14H13N3O | CID 10308042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
